molecular formula C16H20N6 B2879986 2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2415585-12-3

2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2879986
CAS No.: 2415585-12-3
M. Wt: 296.378
InChI Key: SCHPGMIZOMMDON-UHFFFAOYSA-N
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Description

2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a synthetic organic compound with the molecular formula C16H20N6 and a molecular weight of 296.378 g/mol. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazinyl group, and an azetidinyl group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl group can be introduced through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrazinyl Group: The pyrazinyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through a series of condensation reactions involving suitable starting materials.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is added through a cyclopropanation reaction.

The reaction conditions for each step may vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .

Chemical Reactions Analysis

2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also contain a pyrimidine ring and have shown potential as CDK2 inhibitors.

    Thioglycoside Derivatives: These compounds have been explored for their cytotoxic activities against various cancer cell lines.

Properties

IUPAC Name

2-cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6/c1-11-7-14(20-16(19-11)12-3-4-12)21(2)13-9-22(10-13)15-8-17-5-6-18-15/h5-8,12-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHPGMIZOMMDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N(C)C3CN(C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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